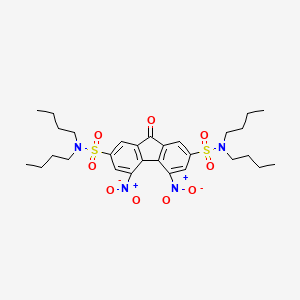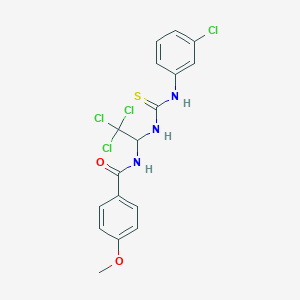![molecular formula C12H11N3O3S B11710707 (2E)-2-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11710707.png)
(2E)-2-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide: is a complex organic compound that belongs to the class of hydrazinecarbothioamides This compound features a chromen-3-yl moiety, which is a derivative of chromone, a naturally occurring compound known for its diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide typically involves the condensation of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the condensation process, leading to the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the chromen-3-yl moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydrazinecarbothioamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the chromen-3-yl moiety.
Reduction: Reduced forms of the carbonyl groups, potentially leading to alcohols.
Substitution: Substituted hydrazinecarbothioamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds
Biology: In biological research, (2E)-2-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide is studied for its potential antioxidant and antimicrobial properties. The chromen-3-yl moiety is known for its biological activity, which can be enhanced by the presence of the hydrazinecarbothioamide group.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry: In industrial applications, the compound can be used in the synthesis of dyes and pigments due to its chromophoric properties. It may also find use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (2E)-2-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide involves its interaction with various molecular targets. The chromen-3-yl moiety can interact with enzymes and receptors, modulating their activity. The hydrazinecarbothioamide group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function. These interactions can affect various cellular pathways, including those involved in oxidative stress, inflammation, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
- (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 2-Fluorodeschloroketamine
Comparison:
- (2E)-2-[1-(4-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide is unique due to the presence of both the chromen-3-yl moiety and the hydrazinecarbothioamide group, which confer distinct chemical reactivity and biological activity.
- (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate features a different core structure and functional groups, leading to different chemical and biological properties.
- 2-Fluorodeschloroketamine is a dissociative anesthetic related to ketamine, with a different mechanism of action and applications compared to this compound.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C12H11N3O3S |
|---|---|
Molekulargewicht |
277.30 g/mol |
IUPAC-Name |
[(E)-1-(4-hydroxy-2-oxochromen-3-yl)ethylideneamino]thiourea |
InChI |
InChI=1S/C12H11N3O3S/c1-6(14-15-12(13)19)9-10(16)7-4-2-3-5-8(7)18-11(9)17/h2-5,16H,1H3,(H3,13,15,19)/b14-6+ |
InChI-Schlüssel |
HAOWFSDUVVKWHW-MKMNVTDBSA-N |
Isomerische SMILES |
C/C(=N\NC(=S)N)/C1=C(C2=CC=CC=C2OC1=O)O |
Kanonische SMILES |
CC(=NNC(=S)N)C1=C(C2=CC=CC=C2OC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11710626.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide](/img/structure/B11710645.png)
![2-[2-(2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}ethoxy)ethoxy]phenol](/img/structure/B11710652.png)
![3-[(2-Methoxyphenyl)(nitroso)amino]propanenitrile](/img/structure/B11710657.png)

![6-phenyl-N-[(E)-phenylmethylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B11710674.png)
![2-chloro-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11710685.png)
![Methyl 4-[({2,2,2-trichloro-1-[(2-methoxyphenyl)formamido]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11710690.png)

![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-methylbenzohydrazide](/img/structure/B11710698.png)
![N-[(2Z)-3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]aniline](/img/structure/B11710702.png)


